molecular formula C9H14N4O3 B2819705 tert-Butyl (5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate CAS No. 2225142-18-5

tert-Butyl (5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate

Cat. No.: B2819705
CAS No.: 2225142-18-5
M. Wt: 226.236
InChI Key: UNIVFJWFVYAMHD-UHFFFAOYSA-N
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Description

Tert-Butyl (5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate: is a chemical compound with the molecular formula C9H14N4O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate typically involves the following steps:

  • Formation of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid: : This can be achieved through the reaction of hydrazine with formic acid and acetic acid under reflux conditions[_{{{CITATION{{{_3{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)­amino ....

  • Conversion to the corresponding acid chloride: : The carboxylic acid is treated with thionyl chloride to form the acid chloride.

  • Reaction with tert-butylamine: : The acid chloride is then reacted with tert-butylamine to form the carbamate derivative[_{{{CITATION{{{_3{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)­amino ....

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: : The formyl group can be oxidized to a carboxylic acid.

  • Reduction: : The compound can be reduced to form the corresponding amine.

  • Substitution: : The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : The major product is the corresponding carboxylic acid.

  • Reduction: : The major product is the corresponding amine.

  • Substitution: : The major products depend on the nucleophile used and can include various substituted triazoles.

Scientific Research Applications

Tert-Butyl (5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound can be used to study biological systems and pathways.

  • Industry: : It can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl (5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Tert-Butyl (5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate can be compared with other similar compounds, such as:

  • Tert-Butyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate: : This compound lacks the formyl group and has different reactivity and applications.

  • Tert-Butyl (5-methyl-1H-1,2,3-triazol-4-yl)carbamate: : This compound has a methyl group instead of a formyl group, leading to different chemical properties.

Properties

IUPAC Name

tert-butyl N-(5-formyl-1-methyltriazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-9(2,3)16-8(15)10-7-6(5-14)13(4)12-11-7/h5H,1-4H3,(H,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIVFJWFVYAMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N(N=N1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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